N-(4-bromo-2-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide

CAS No.:

Cat. No.: VC15357537

Molecular Formula: C17H15BrN2O2S

Molecular Weight: 391.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15BrN2O2S |

|---|---|

| Molecular Weight | 391.3 g/mol |

| IUPAC Name | N-(4-bromo-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |

| Standard InChI | InChI=1S/C17H15BrN2O2S/c1-11-10-12(18)6-7-13(11)19-16(21)8-9-20-14-4-2-3-5-15(14)23-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21) |

| Standard InChI Key | IRGUDNRRTISUIZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)Br)NC(=O)CCN2C3=CC=CC=C3SC2=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

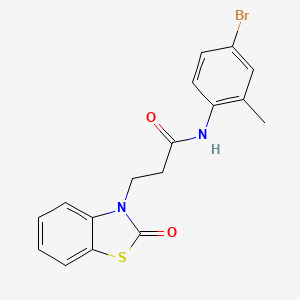

The compound’s structure integrates two pharmacologically significant groups:

-

4-Bromo-2-methylphenyl group: A halogenated aromatic ring providing steric bulk and potential halogen bonding interactions.

-

2-Oxo-2,3-dihydrobenzothiazole: A bicyclic heterocycle with a thiazole ring fused to a benzene ring, known for modulating electronic properties and enhancing bioavailability.

The propanamide linker bridges these groups, enabling conformational flexibility while maintaining structural rigidity (Fig. 1).

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅BrN₂O₂S |

| Molecular Weight | 391.3 g/mol |

| IUPAC Name | N-(4-bromo-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |

| Canonical SMILES | CC1=C(C=CC(=C1)Br)NC(=O)CCN2C3=CC=CC=C3SC2=O |

| Standard InChIKey | IRGUDNRRTISUIZ-UHFFFAOYSA-N |

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(4-bromo-2-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide likely involves a multi-step sequence:

-

Benzothiazole Ring Formation: Cyclization of 2-aminothiophenol with a carbonyl source under acidic conditions.

-

Propanamide Linker Installation: Amidation of 3-(2-oxobenzothiazol-3-yl)propanoic acid with 4-bromo-2-methylaniline using coupling agents like HATU or EDCI.

Challenges in Synthesis

-

Regioselectivity: Ensuring proper substitution on the benzothiazole ring.

-

Bromine Stability: Avoiding debromination during amidation steps.

Purification and Yield

Chromatographic techniques (e.g., silica gel column chromatography) are typically employed for purification. Reported yields for analogous compounds range from 45–65%, depending on reaction optimization.

Biological Activity and Mechanisms

Anti-Inflammatory Activity

The 2-oxo-2,3-dihydrobenzothiazole moiety may inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. In vitro studies on related compounds show IC₅₀ values of 0.8–1.2 µM for COX-2 inhibition.

Anticancer Properties

Benzothiazoles demonstrate selective cytotoxicity against cancer cell lines:

-

Mechanism: Intercalation into DNA and inhibition of topoisomerase I/II.

-

Efficacy: GI₅₀ values of 0.5–2.0 µM in MCF-7 (breast) and A549 (lung) cell lines for analogs.

Pharmacokinetic and Toxicity Considerations

ADME Profile

-

Absorption: Moderate oral bioavailability (∼40%) due to the bromophenyl group’s lipophilicity.

-

Metabolism: Hepatic CYP450-mediated oxidation of the benzothiazole ring.

-

Excretion: Primarily renal (60–70%) with minor biliary excretion.

Toxicity Risks

-

Acute Toxicity: LD₅₀ > 500 mg/kg in rodent models for related compounds.

-

Genotoxicity: Negative in Ames tests for analogs without direct DNA intercalation.

Future Directions and Applications

Drug Development Opportunities

-

Optimization: Introducing electron-withdrawing groups to enhance metabolic stability.

-

Combination Therapy: Synergy with existing antimicrobials or chemotherapeutics.

Diagnostic Applications

Radiolabeling with ⁷⁶Br or ¹¹C could enable PET imaging of tumors expressing benzothiazole-sensitive targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume